molecular formula C12H10Cl2NO2P B1619294 4-Chlorophenyl-N-phenylphosphoramidochloridate CAS No. 69497-44-5

4-Chlorophenyl-N-phenylphosphoramidochloridate

Cat. No.: B1619294
CAS No.: 69497-44-5
M. Wt: 302.09 g/mol
InChI Key: JXMYVMSKADODRN-UHFFFAOYSA-N
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Description

4-Chlorophenyl-N-phenylphosphoramidochloridate is a chemical compound with the molecular formula C12H10Cl2NO2P. It is known for its unique structure, which includes a phosphoryl group bonded to an aniline and a chlorophenoxy group. This compound has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl-N-phenylphosphoramidochloridate typically involves the reaction of 4-chlorophenyl dichlorophosphate with aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Reactants: 4-chlorophenyl dichlorophosphate and aniline.

    Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane, at a temperature range of 0-5°C.

    Procedure: Aniline is added dropwise to a solution of 4-chlorophenyl dichlorophosphate in dichloromethane, with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl-N-phenylphosphoramidochloridate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the phosphoryl group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the phosphorus atom.

    Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous acids, leading to the formation of corresponding phosphoric acid derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Hydrolysis: Acidic or basic aqueous solutions are commonly used for hydrolysis reactions.

Major Products Formed

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include phosphoryl oxides.

    Reduction: Products include reduced phosphorus compounds.

    Hydrolysis: Products include phosphoric acid derivatives.

Scientific Research Applications

4-Chlorophenyl-N-phenylphosphoramidochloridate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other phosphorus-containing compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chlorophenyl-N-phenylphosphoramidochloridate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The chlorophenoxy group may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-phenylphosphoramidic acid
  • N-(4-chlorophenyl)phosphoramidic acid
  • N-(4-bromophenyl)phosphoramidic acid

Uniqueness

4-Chlorophenyl-N-phenylphosphoramidochloridate is unique due to the presence of both a chlorophenoxy group and a phosphoryl group, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

CAS No.

69497-44-5

Molecular Formula

C12H10Cl2NO2P

Molecular Weight

302.09 g/mol

IUPAC Name

N-[chloro-(4-chlorophenoxy)phosphoryl]aniline

InChI

InChI=1S/C12H10Cl2NO2P/c13-10-6-8-12(9-7-10)17-18(14,16)15-11-4-2-1-3-5-11/h1-9H,(H,15,16)

InChI Key

JXMYVMSKADODRN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(OC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

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